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molecular formula C10H10N2 B1581546 1-Naphthylhydrazine CAS No. 2243-55-2

1-Naphthylhydrazine

Cat. No. B1581546
M. Wt: 158.2 g/mol
InChI Key: XBCIOBSQHJYVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07622492B2

Procedure details

Naphthylhydrazine was prepared by treating a mixture of 1-naphthylhydrazine hydrochloride with 10% methanol/dichloromethane and saturated aqueous sodium carbonate). A solution of 1-naphthylhydrazine (501 mg, 3.2 mmol) in toluene (45 mL) was cooled to 0° C. under nitrogen, and a solution of acetaldehyde (440 μL, 7.9 mmol) in cole toluene (5 mL) was added dropwise over 15 min. The mixture was allowed to stir at 0° C. for 5 min and then at room temperature for 1 h. The solvent was decanted off and the remaining material was evaporated to give a dark oil which was dissolved in 1,2-dichloroethane (5 mL). The solution was added to a solution of (1R,4R)-4,7,7-trimethyl-3-oxo-bicyclo[2.2.1]heptane-2-carbonyl chloride (Intermediate 20; ˜1 equivalent) and pyridine (˜1.5 equivalents) in 1,2-dichloroethane (10 mL) at 0° C. to give an immediate precipitate. The reaction mixture was stirred at room temperature for 15 min, then at 50° C. for 40 min. The reaction mixture was cooled to room temperature and HCl in dioxane (4 M; 3 mL, 12 mmol) was added. The mixture was stirred at room temperature for 5 min, then glacial acetic acid (10 mL) was added and the mixture was stirred at 100° C. for 25 min. The reaction mixture was cooled, and solvents were evaporated. Dichloromethane (200 mL) was added and the solution was washed with 1:1 water/brine (2×50 mL). The combined aqueous layers were back-extracted with dichloromethane (2×50 mL). The combined organic layers were washed with brine (100 mL), dried (magnesium sulfate), filtered, evaporated and purified by elution through silica gel with 30% ethyl acetate/hexanes. Fractions homogeneous for the product were evaporated and dried under high vacuum for 20 min to give (4S,7R)-7,8,8-trimethyl-2-naphthalen-1-yl-1,2,4,5,6,7-hexahydro-4,7-methano-indazol-3-one (459 mg, 46%) as an orange gummy solid.
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
501 mg
Type
reactant
Reaction Step Four
Quantity
45 mL
Type
solvent
Reaction Step Four
Quantity
440 μL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
(1R,4R)-4,7,7-trimethyl-3-oxo-bicyclo[2.2.1]heptane-2-carbonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Intermediate 20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
3 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([NH:12][NH2:13])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Na+].[Na+].[C:20]1([NH:30][NH2:31])[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH:23]=[CH:22][CH:21]=1.C(=O)C.[CH3:35][C@:36]12[C:42]([CH3:44])([CH3:43])[C@H:39]([CH2:40][CH2:41]1)[CH:38]([C:45](Cl)=[O:46])[C:37]2=O.N1C=CC=CC=1.Cl.O1CCOCC1>C1(C)C=CC=CC=1.ClCCCl.C(O)(=O)C.CO.ClCCl>[C:2]1([NH:12][NH2:13])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.[CH3:35][C@@:36]12[C:42]([CH3:44])([CH3:43])[C@@H:39]([C:38]3[C:45](=[O:46])[N:30]([C:20]4[C:29]5[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=5)[CH:23]=[CH:22][CH:21]=4)[NH:31][C:37]=31)[CH2:40][CH2:41]2 |f:0.1,2.3.4,14.15|

Inputs

Step One
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1(=CC=CC2=CC=CC=C12)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.ClCCl
Step Four
Name
Quantity
501 mg
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)NN
Name
Quantity
45 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
440 μL
Type
reactant
Smiles
C(C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
(1R,4R)-4,7,7-trimethyl-3-oxo-bicyclo[2.2.1]heptane-2-carbonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@]12C(C([C@@H](CC1)C2(C)C)C(=O)Cl)=O
Name
Intermediate 20
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@]12C(C([C@@H](CC1)C2(C)C)C(=O)Cl)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCCl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by treating
WAIT
Type
WAIT
Details
at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was decanted off
CUSTOM
Type
CUSTOM
Details
the remaining material was evaporated
CUSTOM
Type
CUSTOM
Details
to give a dark oil which
CUSTOM
Type
CUSTOM
Details
to give an immediate precipitate
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 15 min
Duration
15 min
WAIT
Type
WAIT
Details
at 50° C. for 40 min
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 5 min
Duration
5 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at 100° C. for 25 min
Duration
25 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
solvents were evaporated
ADDITION
Type
ADDITION
Details
Dichloromethane (200 mL) was added
WASH
Type
WASH
Details
the solution was washed with 1:1 water/brine (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were back-extracted with dichloromethane (2×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by elution through silica gel with 30% ethyl acetate/hexanes
CUSTOM
Type
CUSTOM
Details
Fractions homogeneous for the product were evaporated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum for 20 min
Duration
20 min

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)NN
Name
Type
product
Smiles
C[C@]12CC[C@H](C=3C(N(NC13)C1=CC=CC3=CC=CC=C13)=O)C2(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 459 mg
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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